1,2-Bis(2-pyridyl)ethylene

描述

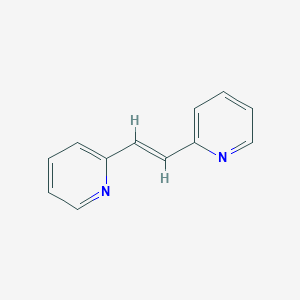

1,2-Bis(2-pyridyl)ethylene is an organic compound with the molecular formula C12H10N2. It is characterized by the presence of two pyridine rings connected by an ethylene bridge. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

准备方法

1,2-Bis(2-pyridyl)ethylene can be synthesized through several methods. One common approach involves the condensation reaction of pyridine and acetone under alkaline conditions, followed by dehydration to yield the target product . Another method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol, resulting in the formation of this compound .

化学反应分析

Solid-State [2+2] Cycloaddition Reactions

2,2′-BPE undergoes stereoselective [2+2] photodimerization in halogen-bonded co-crystals to form rctt-tetrakis(2-pyridyl)cyclobutane (rctt-tpcb). This reaction is highly efficient under UV irradiation when templated by iodoperchlorobenzene or trihalophenols ( ).

| Template | Reaction Yield | Key Interactions | Reference |

|---|---|---|---|

| Iodoperchlorobenzene | ~100% | I⋯N halogen bonds, π–π stacking | |

| 2,4,6-Trichlorophenol | Quantitative | O–H⋯N hydrogen bonds, homogeneous π stacking |

Mechanistic Insights :

-

The alignment of C=C bonds via halogen bonding and π-stacking enables topochemical control.

-

DFT calculations confirm the role of homogeneous π interactions in stabilizing reactive conformations ( ).

Ozonolysis in Analytical Chemistry

2,2′-BPE reacts with ozone to form pyridine-2-aldehyde (2PA), enabling simultaneous determination of atmospheric ozone and carbonyls. Compared to its 4-pyridyl analog (4-BPE), 2,2′-BPE exhibits superior efficiency under varying humidity ( ).

| Parameter | 2,2′-BPE | 4-BPE |

|---|---|---|

| Max Reaction Efficiency | 84% at 32% RH | 82% at 49% RH |

| Humidity Sensitivity | Low | High |

| DNPH Reaction Time | 15 min | 120 min |

Applications :

Coordination Chemistry

2,2′-BPE acts as a bridging ligand in metal-organic frameworks (MOFs) and coordination polymers. While no direct synthesis of 2,2′-BPE-based MOFs is reported in the provided sources, analogous 4-pyridyl derivatives form complexes with Re, Cu, and Co, suggesting similar reactivity ( ).

Example :

-

Re₆ clusters with 1,2-Bis(4-pyridyl)ethylene exhibit luminescence and redox activity, highlighting potential for 2,2′-BPE in photofunctional materials ( ).

Photochemical Behavior

While photoisomerization studies focus on 1,2-Bis(4-pyridyl)ethylene (4-BPE), 2,2′-BPE is expected to undergo analogous trans → cis isomerization under UV light. Computational modeling of 4-BPE suggests that isomerization precedes cyclization in solution ( ).

Key Observations for 4-BPE :

-

trans-to-cis isomerization occurs in acetone, acetonitrile, and chloroform.

-

Cyclization follows isomerization, yielding cyclobutane derivatives.

Synthetic Methods

2,2′-BPE is typically prepared via condensation of pyridine derivatives with acetone or acetylene. Industrial synthesis often employs cost-effective routes using alkyl halides ( ).

Reaction Pathway :

科学研究应用

1,2-Bis(2-pyridyl)ethylene has a wide range of applications in scientific research:

Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

Industry: It is employed in the production of advanced materials, including polymers and liquid crystals.

作用机制

The mechanism of action of 1,2-Bis(2-pyridyl)ethylene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and cellular processes. The compound’s ability to form hydrogen bonds and π-π stacking interactions also plays a crucial role in its activity .

相似化合物的比较

1,2-Bis(2-pyridyl)ethylene can be compared with other similar compounds such as:

1,2-Di(4-pyridyl)ethylene: This compound has pyridine rings at the 4-position instead of the 2-position, leading to different chemical properties and reactivity.

2,2’-Bipyridine: A well-known ligand used in coordination chemistry, but with a different structure and binding properties.

4,4’-Vinylenedipyridine: Similar in structure but with different electronic and steric effects due to the position of the pyridine rings.

This compound stands out due to its unique ability to form stable complexes with a variety of metal ions, making it a valuable compound in both research and industrial applications.

属性

IUPAC Name |

2-[(E)-2-pyridin-2-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOCEQLCZEBMK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871839 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Aldrich MSDS] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000378 [mmHg] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1437-15-6, 13341-40-7 | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Pyridyl-2-vinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1437-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di(2-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。